molecular formula C10H15BrN4 B12986263 5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine

5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B12986263
M. Wt: 271.16 g/mol
InChI Key: MABQZMPOADLSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentyl group at the N4 position, and a methyl group at the 6th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-methylpyrimidine-2,4-diamine and cyclopentylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The amino groups at the 2nd and 4th positions can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.

    3,6-Dinitropyrazolo[1,5-a]Pyrimidine-5,7-Diamine: This compound has a similar “amino-nitro-amino” arrangement and is known for its heat-resistant properties.

Uniqueness

5-Bromo-N4-cyclopentyl-6-methylpyrimidine-2,4-diamine is unique due to the presence of the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15BrN4

Molecular Weight

271.16 g/mol

IUPAC Name

5-bromo-4-N-cyclopentyl-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C10H15BrN4/c1-6-8(11)9(15-10(12)13-6)14-7-4-2-3-5-7/h7H,2-5H2,1H3,(H3,12,13,14,15)

InChI Key

MABQZMPOADLSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC2CCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.